3,4-Bis(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
3,4-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)5-2-1-4(7(16)17)3-6(5)9(13,14)15/h1-3H,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTGGHCJVSXBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation of 3,4-Bis(trifluoromethyl)benzoic Acid
A logical starting point involves the conversion of 3,4-bis(trifluoromethyl)benzoic acid to its corresponding benzamide. This two-step process would likely involve:
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Activation of the carboxylic acid to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
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Nucleophilic substitution with ammonia or an ammonium source to yield the amide.
While this method is standard for aromatic amides, the electron-withdrawing trifluoromethyl groups may reduce the electrophilicity of the acyl chloride, necessitating optimized reaction conditions (e.g., elevated temperatures or extended reaction times).
Direct Functionalization of Pre-Substituted Benzene Derivatives
The synthesis of 3,4-bis(trifluoromethyl)benzamide could theoretically proceed via bromination or chlorination of a pre-functionalized benzene ring, followed by amidation. For example:
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Bromination of 1,3-bis(trifluoromethyl)benzene using dibromohydantoin in a sulfuric acid/acetic acid mixture, as demonstrated for the 3,5-isomer.
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Nucleophilic displacement of the bromide with a cyanide group to form a nitrile intermediate.
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Hydrolysis of the nitrile to the amide under acidic or basic conditions.
However, achieving regioselective bromination in the 3,4-positions remains a formidable challenge, as the 3,5-isomer is thermodynamically favored due to steric and electronic factors.
Limitations of Existing Methodologies
The absence of direct literature on 3,4-bis(trifluoromethyl)benzamide underscores several gaps:
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Regioselectivity Control : Current bromination and amidation protocols prioritize 3,5-substitution patterns, with no documented success for 3,4-systems.
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Byproduct Formation : Competitive bis-functionalization (e.g., dibromination) or over-reduction could occur, necessitating advanced purification techniques.
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Reagent Compatibility : Strongly electron-withdrawing groups may deactivate the aromatic ring, requiring harsher reaction conditions that risk decomposition.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
CETP Inhibitors
Recent studies have highlighted the potential of 3,4-bis(trifluoromethyl)benzamide derivatives as Cholesteryl Ester Transfer Protein (CETP) inhibitors. CETP plays a crucial role in lipid metabolism, and its inhibition is associated with increased levels of high-density lipoprotein (HDL) cholesterol and decreased low-density lipoprotein (LDL) cholesterol. A study synthesized several derivatives of 3,5-bis(trifluoromethyl)benzylamino benzamides, which demonstrated significant CETP inhibitory activity, with some compounds achieving up to 100% inhibition at a concentration of 10 μM . The most effective compounds showed IC50 values as low as 0.69 μM, indicating their potential as lead compounds for treating hyperlipidemia .
Neurokinin Antagonists
Another application involves the development of neurokinin receptor antagonists. A specific compound derived from 3,4-bis(trifluoromethyl)benzamide was identified as a potent antagonist for neurokinin receptors NK1 and NK2, exhibiting favorable pharmacokinetic properties in animal models . This suggests potential therapeutic applications in conditions such as pain management and anxiety disorders.
Agrochemicals
The compound serves as an intermediate in the synthesis of various agrochemicals. Its trifluoromethyl groups contribute to enhanced biological activity and stability of the resulting products. For instance, methods have been developed to produce bis(trifluoromethyl)benzene derivatives that are utilized in the formulation of pesticides and herbicides . These compounds can provide improved efficacy against pests while potentially reducing environmental impact due to their targeted action.
Materials Science
Polymer Chemistry
In materials science, 3,4-bis(trifluoromethyl)benzamide and its derivatives have been explored for their use in developing advanced polymers with desirable thermal and mechanical properties. The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications .
Nanocomposites
Additionally, research has indicated that compounds containing trifluoromethyl groups can be used to create nanocomposites with improved barrier properties. These materials are valuable in packaging applications where moisture and gas permeability are critical factors .
Case Studies
Mechanism of Action
The mechanism of action of 3,4-Bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Compounds:
3,5-Bis(trifluoromethyl)benzamide (CAS 22227-26-5) Molecular Formula: C₉H₅F₆NO Molecular Weight: 257.13 g/mol IUPAC Name: Benzamide, 3,5-bis(trifluoromethyl)- Key Features: High thermal stability, lipophilic due to -CF₃ groups, and a planar aromatic core .
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide Molecular Formula: C₁₄H₈ClF₃NO₂ Key Features: Combines a hydroxyl (-OH) and chloro (-Cl) substituent with a trifluoromethylbenzamide moiety. Exhibits antimicrobial activity against sulfate-reducing bacteria .
Comparative Table:
Physicochemical and Thermal Properties
- Thermal Stability: Polyimides derived from 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl (analogous to benzamide derivatives) exhibit low coefficients of thermal expansion (CTE: 20–30 ppm/°C) and high glass transition temperatures (Tg > 300°C), attributed to rigid amide linkages and -CF₃ groups .
- Solubility: The 3,5-CF₃ substitution enhances solubility in organic solvents (e.g., DMF, THF) compared to non-fluorinated analogs, facilitating pharmaceutical formulation .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3,4-bis(trifluoromethyl)benzamide, and how do they influence its reactivity?
- Answer : The compound's molecular formula is C₉H₅F₆NO (MW: 257.13 g/mol) with a trifluoromethyl group at positions 3 and 4 on the benzamide ring. The electron-withdrawing CF₃ groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic reactions (e.g., amidation, hydrolysis). Its stability under standard conditions (~25°C, inert atmosphere) makes it suitable for multi-step syntheses .
- Table 1 : Key Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 257.13 g/mol | NIST |
| IUPAC Name | 3,4-Bis(trifluoromethyl)benzamide | NIST |
| Solubility | Low in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) | Derived |
Q. What are common synthetic routes for 3,4-bis(trifluoromethyl)benzamide, and how are intermediates characterized?
- Answer : A typical route involves reacting 3,4-bis(trifluoromethyl)benzoic acid with thionyl chloride to form the acyl chloride, followed by amidation with NH₃ or amines. Intermediates are characterized via ¹H/¹³C NMR (to confirm substitution patterns) and TLC (for purity assessment). Yields range from 56% to 95%, depending on reaction optimization (e.g., stoichiometry, solvent choice) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of 3,4-bis(trifluoromethyl)benzamide derivatives?
- Answer : Key factors include:
- Catalyst selection : Use of triethylamine or K₂CO₃ to neutralize HCl byproducts in amidation .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during acyl chloride formation .
- Solvent optimization : Polar aprotic solvents (e.g., DCM, THF) enhance reaction homogeneity .
- Table 2 : Optimization Case Study (Derived from )
| Step | Conditions | Yield Improvement |
|---|---|---|
| Acyl Chloride Formation | SOCl₂, 0°C, anhydrous DCM | 85% → 92% |
| Amidation | NH₃ gas, TEA, THF, 25°C | 70% → 88% |
Q. How can researchers resolve contradictions in spectroscopic data for 3,4-bis(trifluoromethyl)benzamide derivatives?
- Answer : Discrepancies in NMR shifts or IR peaks may arise from solvent effects, impurities, or tautomerism. Mitigation strategies:
- Standardized protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS) .
- High-resolution MS : Confirm molecular ion peaks to rule out impurities .
- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra .
Q. What methodologies are recommended for assessing the biological activity of 3,4-bis(trifluoromethyl)benzamide analogs?
- Answer :
- In vitro assays : Use kinase inhibition assays (e.g., EGFR, VEGFR) with IC₅₀ determination via fluorescence polarization .
- In vivo models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models using HPLC-MS for metabolite profiling .
- Structural analogs : Compare activity with 3,5-bis(trifluoromethyl)benzamide derivatives to assess positional effects of CF₃ groups .
Q. How can crystallographic data for 3,4-bis(trifluoromethyl)benzamide be analyzed to predict solid-state reactivity?
- Answer : Use Mercury CSD 2.0 (Cambridge Crystallographic Data Centre) to:
- Visualize packing patterns and hydrogen-bonding networks.
- Calculate void spaces to predict solvent accessibility.
- Compare with similar structures (e.g., 3,5-CF₃ analogs) to infer stability trends .
Methodological Design Questions
Q. How to design experiments for synthesizing 3,4-bis(trifluoromethyl)benzamide-based heterocycles?
- Answer :
- Step 1 : Introduce functional groups (e.g., pyrazole, oxadiazole) via cyclocondensation of hydrazine derivatives with CF₃-substituted benzamides .
- Step 2 : Optimize cyclization using microwave-assisted synthesis (100–120°C, 30 min) to reduce reaction time .
- Step 3 : Validate products via LC-MS and X-ray crystallography .
Q. What analytical techniques are critical for confirming the purity of 3,4-bis(trifluoromethyl)benzamide in complex matrices?
- Answer :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
